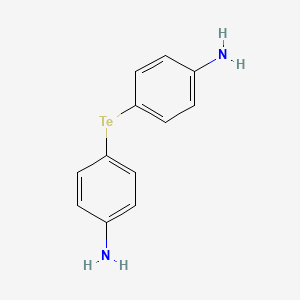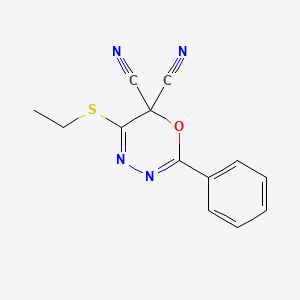
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- is a heterocyclic compound that contains an oxadiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrile and ethylthio groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by the introduction of nitrile groups. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile and ethylthio groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(methylthio)-2-phenyl-
- 6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-methyl-
Uniqueness
6H-1,3,4-Oxadiazine-6,6-dicarbonitrile, 5-(ethylthio)-2-phenyl- is unique due to the combination of its nitrile and ethylthio groups, which provide distinct reactivity and potential for chemical modifications. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Eigenschaften
CAS-Nummer |
189313-71-1 |
|---|---|
Molekularformel |
C13H10N4OS |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
5-ethylsulfanyl-2-phenyl-1,3,4-oxadiazine-6,6-dicarbonitrile |
InChI |
InChI=1S/C13H10N4OS/c1-2-19-12-13(8-14,9-15)18-11(16-17-12)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
ZBJLETLQVRPDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C(OC1(C#N)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


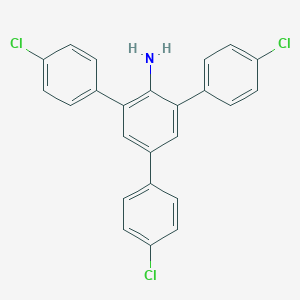

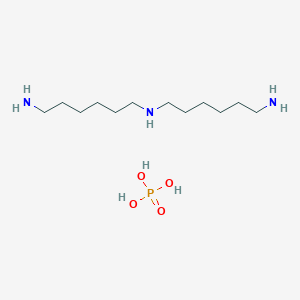


![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)



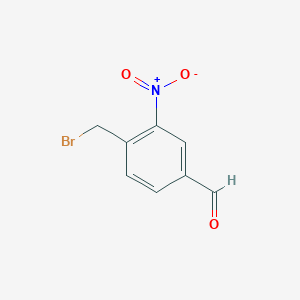
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)

![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
